molecular formula C11H13NO B12559061 N-[1-(3-Methylphenyl)ethenyl]acetamide CAS No. 177750-16-2

N-[1-(3-Methylphenyl)ethenyl]acetamide

Cat. No.: B12559061
CAS No.: 177750-16-2
M. Wt: 175.23 g/mol
InChI Key: NLVUEOOPDMWEKN-UHFFFAOYSA-N
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Description

N-[1-(3-Methylphenyl)ethenyl]acetamide is an organic compound with the molecular formula C11H13NO. It is also known by other names such as m-Acetotoluidide and m-Methylacetanilide . This compound is characterized by the presence of an acetamide group attached to a 3-methylphenyl group via an ethenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-Methylphenyl)ethenyl]acetamide typically involves the reaction of 3-methylacetophenone with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-Methylphenyl)ethenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(3-Methylphenyl)ethenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(3-Methylphenyl)ethenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • m-Acetotoluidide
  • m-Methylacetanilide
  • m-Tolylacetamide
  • N-Acetyl-3-methylaniline
  • Acetotoluide

Uniqueness

N-[1-(3-Methylphenyl)ethenyl]acetamide is unique due to its specific structural features, such as the ethenyl linkage between the acetamide and 3-methylphenyl groups.

Properties

CAS No.

177750-16-2

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-[1-(3-methylphenyl)ethenyl]acetamide

InChI

InChI=1S/C11H13NO/c1-8-5-4-6-11(7-8)9(2)12-10(3)13/h4-7H,2H2,1,3H3,(H,12,13)

InChI Key

NLVUEOOPDMWEKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=C)NC(=O)C

Origin of Product

United States

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